1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and a triazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Piperazine Ring: The triazole ring can be further reacted with a piperazine derivative under suitable conditions.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol or a ketone.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and triazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine would depend on its specific biological target. Generally, compounds with piperazine and triazole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl group might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-4-(1H-1,2,3-triazole-4-carbonyl)piperazine: Lacks the methyl group on the triazole ring.
1-(2-hydroxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine: Has a hydroxyl group instead of a methoxy group.
1-(2-methoxyphenyl)-4-(1H-1,2,3-triazole-4-carbonyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-11-12(16-17-18)15(21)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQZHTVXOOSBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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